molecular formula C16H19N5O4S2 B2369442 4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 881933-12-6

4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2369442
CAS No.: 881933-12-6
M. Wt: 409.48
InChI Key: ZVQVXMSPTOCLGE-UHFFFAOYSA-N
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Description

4-((4-Acetylpiperazin-1-yl)sulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a sulfonamide derivative featuring a benzamide core linked to a 5-methyl-1,3,4-thiadiazol-2-yl group via a sulfonyl bridge. The sulfonyl group is further substituted with a 4-acetylpiperazine moiety, which introduces both hydrogen-bonding capacity and enhanced solubility due to the acetylated tertiary amine. Its design aligns with trends in sulfonamide-based drug discovery, particularly in antibacterial and enzyme-targeting agents .

Properties

IUPAC Name

4-(4-acetylpiperazin-1-yl)sulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O4S2/c1-11-18-19-16(26-11)17-15(23)13-3-5-14(6-4-13)27(24,25)21-9-7-20(8-10-21)12(2)22/h3-6H,7-10H2,1-2H3,(H,17,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQVXMSPTOCLGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide (CAS Number: 881933-12-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anticancer, antibacterial, and enzyme inhibition activities, as well as its mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H19N5O4S2 with a molecular weight of 409.48 g/mol. The structure includes a piperazine moiety and a thiadiazole ring, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC16H19N5O4S2
Molecular Weight409.48 g/mol
CAS Number881933-12-6
IUPAC NameThis compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including the compound . Research published in May 2023 demonstrated that various new thiadiazole derivatives exhibited significant antiproliferative effects against human cancer cell lines. The study utilized flow cytometry to assess cell cycle alterations and apoptosis induction, revealing that these compounds can effectively trigger cancer cell death through multiple mechanisms .

Antibacterial Activity

The compound's antibacterial properties have also been investigated. A study on synthesized compounds with similar structural features showed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism of action was attributed to the inhibition of bacterial enzymes and disruption of cellular processes .

Enzyme Inhibition

Enzyme inhibition studies indicate that this compound may act as an effective inhibitor of certain enzymes, including acetylcholinesterase and urease. These activities are crucial for developing therapeutic agents for conditions like Alzheimer's disease and urinary infections .

The biological activity of this compound can be attributed to its ability to form hydrogen bonds and interact with specific amino acid residues in target proteins. Molecular docking studies suggest that the compound binds effectively to active sites of enzymes and receptors, enhancing its pharmacological profile .

Case Studies

  • Anticancer Efficacy : In vitro studies demonstrated that the compound induced apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.
  • Antibacterial Screening : Compounds structurally related to this compound were tested against clinical isolates, showing promising results in inhibiting bacterial growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound’s benzamide-thiadiazole scaffold is shared with several analogs, but differences in substituents critically influence physicochemical and biological properties. Key comparisons include:

Compound Structure Key Substituents Molecular Weight Reported Activity Reference
Target Compound Benzamide + 5-methyl-thiadiazole + 4-acetylpiperazinyl-sulfonyl Acetylpiperazine ~449.5 g/mol N/A (Theoretical)
Sulfamethizole 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide Free amino group on sulfonamide 270.3 g/mol Antibacterial (clinical use)
N4-Acetylsulfamethizole Acetylated sulfonamide + 5-methyl-thiadiazole Acetamide on sulfonamide nitrogen 312.3 g/mol Prodrug of Sulfamethizole
5-Chloro-2-((4-fluorobenzyl)sulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide Pyrimidine-carboxamide + fluorobenzyl-sulfonyl Chlorine, fluorobenzyl 427.9 g/mol Not specified (structural analog)
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-(phenylcarbonyl)benzamide Benzamide + ethyl-thiadiazole + benzoyl Ethyl-thiadiazole, benzoyl 492.6 g/mol Not specified (structural analog)

Functional Group Analysis

  • Sulfonamide Substitution: The acetylpiperazinyl-sulfonyl group in the target compound contrasts with simpler substituents like the free amino group in Sulfamethizole or the acetylated sulfonamide in N4-Acetylsulfamethizole . In contrast, fluorobenzyl-sulfonyl () and ethyl-thiadiazole () groups increase lipophilicity, which may enhance membrane permeability but reduce water solubility.
  • Thiadiazole Modifications: The 5-methyl group on the thiadiazole ring is a common feature in Sulfamethizole and its derivatives, contributing to steric stability and metabolic resistance .

Pharmacokinetic Considerations

  • Solubility : The acetylpiperazine group likely improves aqueous solubility compared to alkyl or aromatic substituents (e.g., ).
  • Metabolic Stability : Acetylation (as in N4-Acetylsulfamethizole) slows hydrolysis, extending half-life . The target compound’s acetylpiperazine may similarly resist rapid metabolic degradation.

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